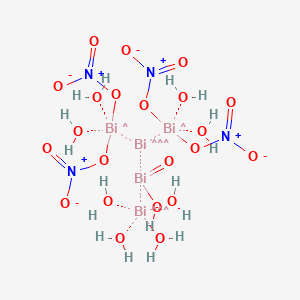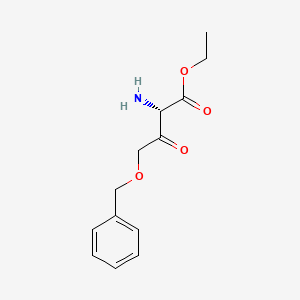
Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.27838 . It is also known by its synonym, ethyl 2-amino-4-(benzyloxy)-3-oxobutanoate . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The preparation of Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester typically involves synthetic routes that include the reaction of homoserine derivatives with phenylmethyl groups under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities for research and commercial purposes .
Chemical Reactions Analysis
Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with other groups .
Scientific Research Applications
Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it may be used in studies related to amino acid metabolism and protein synthesis . Additionally, it is used in the industry for the production of fine chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors involved in amino acid metabolism and protein synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Homoserine, 3-oxo-O-(phenylmethyl)-, ethyl ester can be compared with other similar compounds, such as ethyl 2-amino-4-(benzyloxy)-3-oxobutanoate and other homoserine derivatives . These compounds share similar chemical structures and properties but may differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C13H17NO4/c1-2-18-13(16)12(14)11(15)9-17-8-10-6-4-3-5-7-10/h3-7,12H,2,8-9,14H2,1H3/t12-/m0/s1 |
InChI Key |
BUEXDQHCIVOPKY-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C(=O)COCC1=CC=CC=C1)N |
Canonical SMILES |
CCOC(=O)C(C(=O)COCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


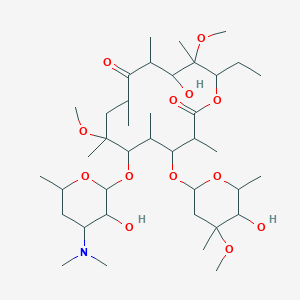
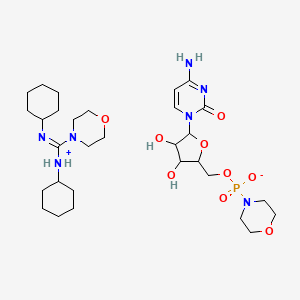
![(2S)-2-[(2S,3R)-2-Amino-3-hydroxybutanamido]-3-phenylpropanoic acid](/img/structure/B12324976.png)
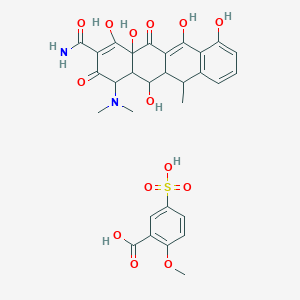
![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)
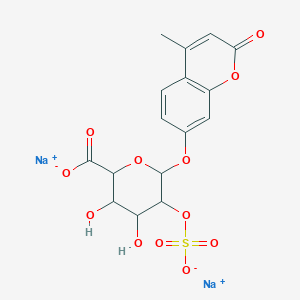
![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)

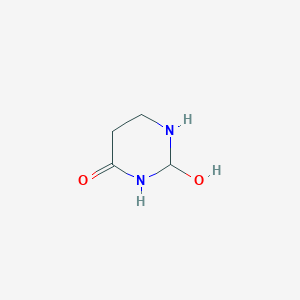
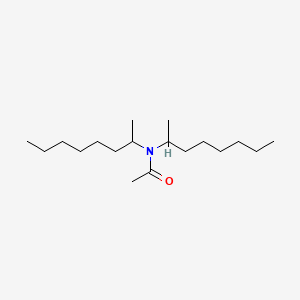
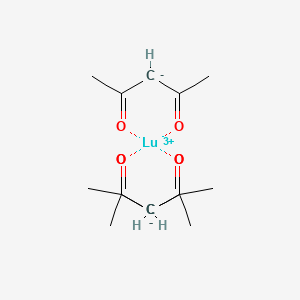
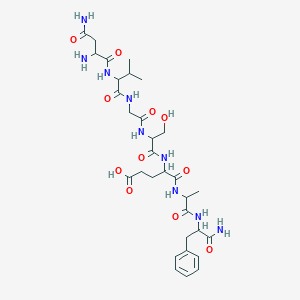
![2,3,4-Triazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12325015.png)
